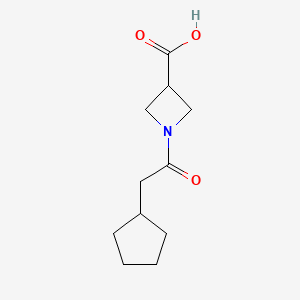![molecular formula C14H17NO4 B1469279 2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid CAS No. 1404738-07-3](/img/structure/B1469279.png)
2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Non-proteinogenic Amino Acids
The synthesis of non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA), employs (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl]amino}hexanoic acid as a precursor. This process demonstrates the compound's utility in producing specialized amino acids with potential applications in biochemistry and pharmaceuticals (Adamczyk & Reddy, 2001).
Development of Chiral Synthons
Chiral synthons for the synthesis of optically pure α-amino aldehydes and α-amino acids can be derived from compounds like trans-5-benzyloxy-4-methoxy-2-oxazolidinones, indicating the significance of benzyloxy-carbonyl substituted compounds in the preparation of enantiomerically pure substances, which are crucial in pharmaceutical synthesis (Morita et al., 2001).
Intramolecular Redox Reactions
The study of intramolecular redox reactions of conjugated dienals to non-conjugated Z-enoic acids in subcritical water showcases the compound's role in facilitating chemical transformations without the need for metal catalysts. This reaction pathway highlights its application in green chemistry and sustainable synthesis practices (Chen et al., 2012).
Electrochemical Studies
Electrochemical studies on related compounds, such as the cleavage of azo bonds in benzoic acids, while not directly involving 2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid, underscore the broader research interest in understanding the electrochemical properties of benzoic acid derivatives. Such studies are foundational in developing novel electrochemical sensors or synthesis methods (Mandić et al., 2004).
Oxidation Reactions and Functional Group Transformations
The use of 2-Iodoxybenzoic acid (IBX) for the oxidation of alcohols to carbonyl compounds, which tolerates amine functionality, demonstrates the related chemical frameworks' capacity for selective oxidation reactions. This highlights the compound's potential application in synthesizing complex molecules, including amino acids and their derivatives, through oxidation processes (Nair, 2020).
Orientations Futures
Propriétés
IUPAC Name |
2-(phenylmethoxycarbonylamino)hex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXMRDWNZNDNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469205.png)

![[3-(Furan-3-yl)phenyl]methanamine](/img/structure/B1469209.png)



![1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469216.png)

